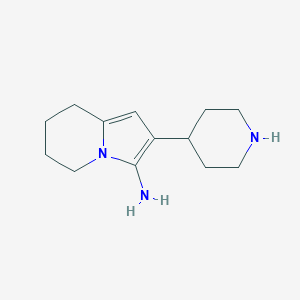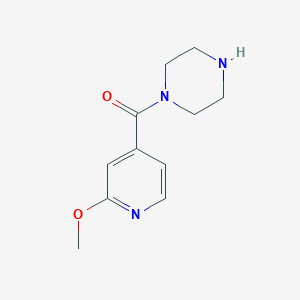
(2-Methoxypyridin-4-yl)(piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methoxypyridin-4-yl)(piperazin-1-yl)methanone is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a methoxy group attached to a pyridine ring and a piperazine moiety linked through a methanone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxypyridin-4-yl)(piperazin-1-yl)methanone typically involves the reaction of 2-methoxypyridine with piperazine in the presence of a suitable catalyst. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the methanone linkage . The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(2-Methoxypyridin-4-yl)(piperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The methanone group can be reduced to a methylene group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 2-hydroxypyridin-4-yl)(piperazin-1-yl)methanone.
Reduction: Formation of (2-methoxypyridin-4-yl)(piperazin-1-yl)methane.
Substitution: Formation of various substituted piperazine derivatives.
科学的研究の応用
(2-Methoxypyridin-4-yl)(piperazin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2-Methoxypyridin-4-yl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets. For instance, it acts as a ligand for alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes . The binding of this compound to these receptors can modulate their activity, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: An alpha1-adrenergic receptor antagonist used to manage hypertension.
Uniqueness
(2-Methoxypyridin-4-yl)(piperazin-1-yl)methanone is unique due to its specific structural features, such as the methoxy group on the pyridine ring and the methanone linkage to the piperazine moiety. These features contribute to its distinct pharmacological profile and potential therapeutic applications.
特性
分子式 |
C11H15N3O2 |
|---|---|
分子量 |
221.26 g/mol |
IUPAC名 |
(2-methoxypyridin-4-yl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C11H15N3O2/c1-16-10-8-9(2-3-13-10)11(15)14-6-4-12-5-7-14/h2-3,8,12H,4-7H2,1H3 |
InChIキー |
QLAVXWHNCGKPDH-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=CC(=C1)C(=O)N2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-Bromocyclohexyl)oxy]oxane](/img/structure/B13335901.png)

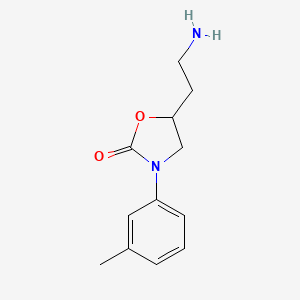
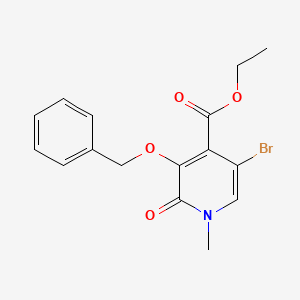
![4,4-Difluoro-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13335930.png)

![1,1-Difluorospiro[2.5]octane-6-carbaldehyde](/img/structure/B13335946.png)
![4-Bromo-6-chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13335951.png)
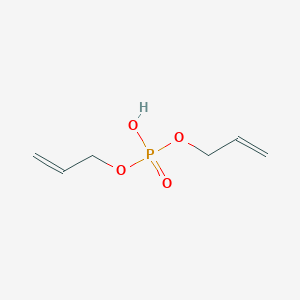
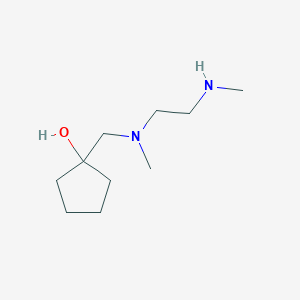
![4-[(2-Bromocycloheptyl)oxy]oxane](/img/structure/B13335964.png)
